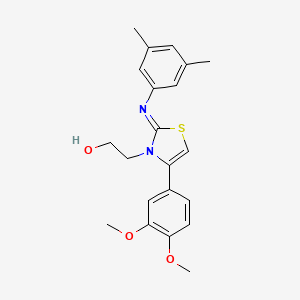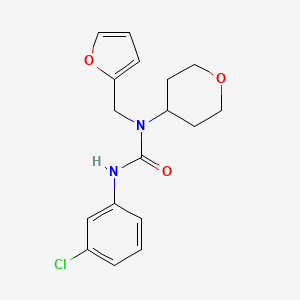
3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea, also known as CPFU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPFU is a urea derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) demonstrated the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing a methodology that might be relevant for synthesizing compounds with structural similarities to "3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea." This approach offers higher yields, environmental friendliness, and reduced reaction times. While not directly related to the exact compound , this research highlights the potential for synthesizing complex molecules efficiently, which could be applicable for generating variants of the specified urea derivative for anti-inflammatory and antibacterial studies (P. Ravula et al., 2016).
One-Pot Synthesis of Pyrimidinones
Ghorbani‐Vaghei et al. (2015) described a one-pot synthesis method for creating furano and pyrano pyrimidinones using a diastereoselective three-component reaction. Although the compound of interest was not explicitly mentioned, the methodological aspects of this research could potentially be adapted for the synthesis of related urea derivatives, highlighting the versatility of one-pot reactions in generating complex molecules with potential pharmacological activities (R. Ghorbani‐Vaghei et al., 2015).
Antitubercular Agents Synthesis
The work by Bhoot et al. (2011) on synthesizing chalcones and acetyl pyrazoline derivatives comprising a furan nucleus as antitubercular agents provides insights into how similar furan-containing compounds, like "3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea," could be synthesized and evaluated for their potential as antitubercular agents. The methodologies and biological evaluation protocols discussed in this study could guide future research on the biological applications of such compounds (D. Bhoot et al., 2011).
Nonlinear Optical Properties
Research by Shkir et al. (2018) on the electronic, optical, and nonlinear optical properties of a novel chalcone derivative showcases the potential of using computational approaches to predict and understand the properties of complex organic molecules, including those structurally related to the specified urea derivative. Such studies are crucial for identifying materials with potential applications in optoelectronics and photonics (M. Shkir et al., 2018).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-3-1-4-14(11-13)19-17(21)20(12-16-5-2-8-23-16)15-6-9-22-10-7-15/h1-5,8,11,15H,6-7,9-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFUNMSUWETBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

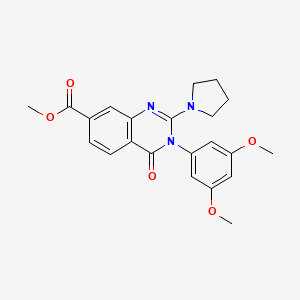

![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)

![Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2744147.png)
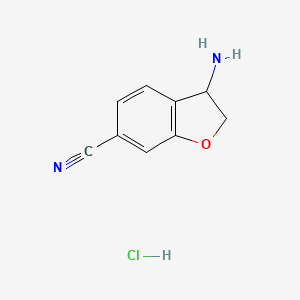
![3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2744149.png)
![3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2744150.png)
![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2744153.png)
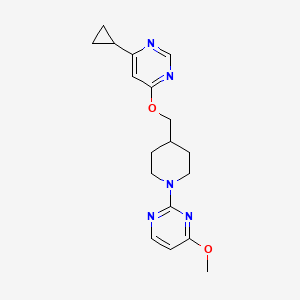
![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)
